
(3,3,5,5-Tetramethylthian-4-ylidene)hydrazine
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Overview
Description
(3,3,5,5-Tetramethylthian-4-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity. It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones. This compound is characterized by the presence of a thian ring substituted with four methyl groups and a hydrazone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine typically involves the reaction of 3,3,5,5-tetramethylthian-4-one with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group of the ketone, followed by dehydration to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(3,3,5,5-Tetramethylthian-4-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Hydrazones: Compounds like benzaldehyde hydrazone and acetone hydrazone share similar structural features and reactivity.
Thian Derivatives: Compounds such as 3,3,5,5-tetramethylthian-4-one are structurally related and can undergo similar chemical reactions.
Uniqueness: (3,3,5,5-Tetramethylthian-4-ylidene)hydrazine is unique due to its specific substitution pattern on the thian ring and the presence of the hydrazone functional group
Properties
CAS No. |
73712-48-8 |
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Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(3,3,5,5-tetramethylthian-4-ylidene)hydrazine |
InChI |
InChI=1S/C9H18N2S/c1-8(2)5-12-6-9(3,4)7(8)11-10/h5-6,10H2,1-4H3 |
InChI Key |
RZFCNWCATJFKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCC(C1=NN)(C)C)C |
Origin of Product |
United States |
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